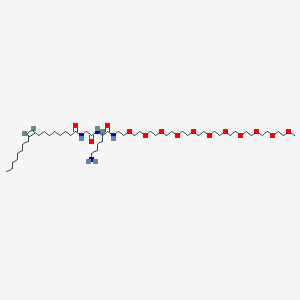

Oleoyl-Gly-Lys-N-(m-PEG11)

Description

Historical Evolution of Bioconjugate Chemistry for Peptide-Based Constructs

The journey of bioconjugate chemistry for peptide-based constructs began with early efforts to modify proteins to enhance their therapeutic properties. acs.org The attachment of polymers like polyethylene (B3416737) glycol (PEG) to peptides or proteins, a process known as PEGylation, became a widespread strategy to improve water solubility, increase stability, and prolong circulation time by reducing kidney clearance. reading.ac.uk The interest in conjugating peptides to other molecules, such as oligonucleotides, was significantly sparked by the rise of antisense technology in the late 1980s. mdpi.com

Over the decades, the methods for creating these conjugates have grown increasingly sophisticated. The development of chemoselective and site-specific ligation techniques has provided the tools to create complex molecular scaffolds and peptidomimetics with high precision. nih.gov These methods allow for the covalent attachment of various moieties, including lipids, polymers, and therapeutic agents, to specific sites on a peptide, such as lysine (B10760008) or cysteine residues. nih.govresearchgate.net This evolution from simple modifications to complex, multi-component constructs has been driven by the need for highly specific and effective molecules for applications ranging from targeted drug delivery to advanced biomaterials. nih.govresearchgate.net

Design Principles and Rationale for Oleoyl-Gly-Lys-N-(m-PEG11) as a Modular Bioconjugate Component

The structure of Oleoyl-Gly-Lys-N-(m-PEG11) is a testament to rational molecular design, where each component is chosen for a specific function. nih.govmdpi.com This modularity allows for its use as a versatile linker in creating more complex bioconjugates, such as antibody-drug conjugates (ADCs). immunomart.commedchemexpress.com

The core components and their rationale are:

Oleoyl (B10858665) Group: This 18-carbon fatty acid serves as the lipid component. Lipidation is a key strategy to enhance the pharmacokinetic properties of peptides. medkoo.com It increases the molecule's affinity for cell membranes, which can promote higher cellular uptake and intracellular delivery. biochempeg.com Furthermore, the lipid tail can facilitate reversible binding to albumin in the bloodstream, effectively creating a circulating reservoir that extends the half-life of the conjugate. biochempeg.com

Gly-Lys (Glycine-Lysine) Dipeptide: This peptide fragment serves as a versatile linker. Lysine residues are frequently used for conjugation in bioconjugate chemistry due to the reactivity of their primary amine in the side chain. nih.govdtu.dknih.gov This provides a specific site for attaching other molecules, such as a therapeutic payload. The Glycine-Lysine sequence can also be designed to be recognized and cleaved by specific enzymes, such as those found in a target microenvironment (e.g., a tumor), allowing for controlled release of an attached molecule.

Positioning Oleoyl-Gly-Lys-N-(m-PEG11) within Contemporary Chemical Biology Research

Oleoyl-Gly-Lys-N-(m-PEG11) is primarily recognized as a cleavable linker for the synthesis of antibody-drug conjugates (ADCs). immunomart.commedchemexpress.com ADCs are a class of targeted therapeutics that use an antibody to deliver a potent cytotoxic drug specifically to cancer cells, and the linker plays a critical role in the stability and efficacy of these constructs. mdpi.com

The applications and relevance of this compound and its constituent parts in modern research include:

Targeted Drug Delivery: As a lipid-modified peptide linker, it is integral to the development of advanced drug delivery systems. medkoo.com The principles behind its design are central to the broader field of peptide-drug conjugates (PDCs), which aim to improve the therapeutic index of drugs by targeting them to specific cells or tissues. nih.govnih.gov

Pharmacokinetic Modulation: The combination of lipidation and PEGylation is a powerful strategy to improve the half-life and bioavailability of peptide-based therapeutics, a major challenge in their development. biochempeg.comresearchgate.net

Probes for Biological Systems: The individual components of this conjugate are used to create molecular probes for studying cellular processes. For instance, PEG linkers of similar length (PEG11) have been attached to fluorescent dyes to monitor the local membrane environment around proteins, providing insights into membrane fluidity and organization. nih.govresearchgate.net

Nanoparticle Stabilization: Peptide-PEG-lipid conjugates are synthesized to stabilize and target nanoparticles, such as cationic liposome-DNA complexes, for gene delivery applications. nih.gov

The table below summarizes the key properties of the Oleoyl-Gly-Lys-N-(m-PEG11) compound.

| Property | Value | Source |

| Molecular Formula | C49H96N4O14 | immunomart.commedkoo.combroadpharm.com |

| Molecular Weight | ~965.3 g/mol | immunomart.commedkoo.combroadpharm.com |

| Classification | Cleavable ADC Linker, Lipid-PEG-Peptide | immunomart.commedchemexpress.comaxispharm.com |

| Key Features | Contains Oleoyl lipid, Gly-Lys dipeptide, and 11-unit PEG chain | broadpharm.com |

| Primary Application | Synthesis of Antibody-Drug Conjugates (ADCs) | immunomart.commedchemexpress.com |

| Solubility | Soluble in DMSO | immunomart.com |

Unaddressed Research Questions and Future Directions in Lipid-Peptide-PEG Conjugate Science

Despite significant advances, several research questions and future opportunities remain in the field of lipid-peptide-PEG conjugates. A primary challenge is the successful translation of promising preclinical findings into clinically approved therapies. mdpi.com

Key areas for future investigation include:

Optimizing Linker Design: A crucial area of research is the design of linkers that are perfectly stable in circulation but release their payload efficiently and specifically at the target site. nih.gov The interplay between the linker's chemistry and the biological microenvironment needs further exploration to enhance therapeutic efficacy.

Exploring Self-Assembly: There is great potential in controlling the self-assembly of these conjugates into novel nanostructures, such as micelles or vesicles. acs.org These self-assembled systems could be exploited for new modes of drug delivery or the development of remodellable biomaterials. acs.org

Oral Bioavailability: While lipidation can improve the properties of injectable drugs, a major goal is the development of orally available peptide therapeutics. Future research may focus on optimizing fatty acid chain length, potentially using shorter chains than the 18-carbon oleoyl group, to enhance absorption from the gastrointestinal tract. biochempeg.com

New Therapeutic Applications: While much of the focus has been on cancer, the principles of lipid-peptide-PEG conjugation can be applied to other diseases. Developing conjugates for anti-inflammatory, antibacterial, or antiviral applications represents a significant growth area. mdpi.com

The continued exploration of these complex molecular constructs holds the promise of yielding next-generation therapeutics and research tools with unprecedented specificity and function.

Structure

2D Structure

Properties

Molecular Formula |

C49H96N4O14 |

|---|---|

Molecular Weight |

965.3 g/mol |

IUPAC Name |

(Z)-N-[2-[[6-amino-1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-1-oxohexan-2-yl]amino]-2-oxoethyl]octadec-9-enamide |

InChI |

InChI=1S/C49H96N4O14/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-47(54)52-45-48(55)53-46(20-18-19-22-50)49(56)51-23-24-58-27-28-60-31-32-62-35-36-64-39-40-66-43-44-67-42-41-65-38-37-63-34-33-61-30-29-59-26-25-57-2/h10-11,46H,3-9,12-45,50H2,1-2H3,(H,51,56)(H,52,54)(H,53,55)/b11-10- |

InChI Key |

FEBIFSVLSANPBF-KHPPLWFESA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(=O)NC(CCCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Oleoyl Gly Lys N M Peg11

Strategies for Oleoyl (B10858665) Moiety Integration onto the Glycine (B1666218) Residue

The covalent attachment of the oleoyl group, a C18 monounsaturated fatty acid, to the N-terminal glycine of the Gly-Lys dipeptide is a critical step in forming the lipopeptide core. This acylation reaction requires the activation of the carboxylic acid of oleic acid to facilitate amide bond formation with the amino group of glycine. Several reliable methods are available for this transformation.

The most common approach involves the use of carbodiimide (B86325) coupling agents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the oleic acid. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive. To improve efficiency and minimize side reactions, particularly racemization if chiral centers were present, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are often included. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which then cleanly reacts with the amino group of the peptide.

Alternatively, oleic acid can be converted to a more reactive derivative, such as an acyl chloride (oleoyl chloride), by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Oleoyl chloride is highly electrophilic and reacts rapidly with the glycine's amino group, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct. While effective, this method's harsh conditions may not be compatible with sensitive functional groups elsewhere in the molecule.

A third strategy is the use of pre-formed activated esters of oleic acid, such as the oleoyl-NHS ester. These reagents are stable enough to be isolated and purified, offering a more controlled and reproducible acylation reaction under milder conditions.

| Activation Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbodiimide Coupling | DCC or EDC, with HOBt or NHS | Aprotic solvent (e.g., DMF, DCM), Room Temp | High efficiency, mild conditions | Byproduct removal can be challenging (DCU) |

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | Anhydrous conditions, often requires heating | Highly reactive, drives reaction to completion | Harsh conditions, potential for side reactions |

| Activated Ester | Oleoyl-NHS | Aprotic solvent, mild base (e.g., DIPEA) | Controlled reaction, stable intermediate | Requires prior synthesis of the activated ester |

Solid-Phase and Solution-Phase Peptide Synthesis Techniques for Gly-Lys Sequence

The synthesis of the Gly-Lys dipeptide backbone can be accomplished using either solid-phase peptide synthesis (SPPS) or classical solution-phase synthesis. wikipedia.org Each methodology offers distinct advantages and is chosen based on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS) SPPS is the most common method for research-scale peptide synthesis due to its efficiency and ease of automation. nih.govbachem.com The process involves covalently attaching the C-terminal amino acid (Lysine) to an insoluble polymer resin. peptide.com The synthesis proceeds in the C-to-N direction through iterative cycles of Nα-protecting group removal and coupling of the next amino acid. nih.gov

For the Gly-Lys sequence, the typical Fmoc/tBu strategy is employed:

Resin Loading: Fmoc-Lys(Boc)-OH is attached to a suitable solid support, such as Wang or 2-chlorotrityl chloride resin. The ε-amino group of the lysine (B10760008) side chain is protected with a tert-butyloxycarbonyl (Boc) group, which is stable to the Fmoc deprotection conditions.

Fmoc Deprotection: The Nα-Fmoc group is removed using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.com

Coupling: The next amino acid, Fmoc-Gly-OH, is activated in situ with a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and added to the resin to form the peptide bond. google.com

Final Deprotection and Cleavage: Once the sequence is complete, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the Boc side-chain protecting group is simultaneously removed using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA).

Solution-Phase Peptide Synthesis Solution-phase synthesis involves carrying out all reactions in a homogeneous solution, with purification of intermediates after each step. libretexts.orgslideshare.net This method is often preferred for large-scale synthesis. wikipedia.org The synthesis of Gly-Lys would proceed as follows:

Protection: The N-terminus of glycine is protected (e.g., with a Boc group to give Boc-Gly-OH), and the C-terminus of lysine is protected as an ester (e.g., a methyl or benzyl (B1604629) ester, H-Lys(Z)-OMe). The lysine side chain is also protected (e.g., with a benzyloxycarbonyl (Z) group).

Coupling: The two protected amino acids are coupled in solution using a standard coupling agent like DCC/HOBt to form the protected dipeptide, Boc-Gly-Lys(Z)-OMe.

Purification: The resulting protected dipeptide is purified from byproducts and unreacted starting materials, typically by crystallization or chromatography.

Deprotection: The protecting groups are removed in subsequent steps to yield the final Gly-Lys dipeptide.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

|---|---|---|

| Purification | Simple filtration and washing between steps. bachem.com | Requires full purification (e.g., chromatography) after each step. slideshare.net |

| Scale | Ideal for small to medium scale (mg to g). | More readily scalable to large quantities (kg). wikipedia.org |

| Speed & Automation | Fast and easily automated. | Slower, more labor-intensive. |

| Reagent Use | Requires excess reagents to drive reactions to completion. nih.gov | Can be performed with near-stoichiometric amounts of reagents. |

Regioselective N-Terminal PEGylation Approaches for m-PEG11 Conjugation

PEGylation, the attachment of PEG chains, is a widely used strategy to improve the physicochemical properties of peptides. For Oleoyl-Gly-Lys, it is crucial to attach the m-PEG11 chain specifically to the N-terminal α-amino group of glycine, leaving the ε-amino group of the lysine side chain unmodified. This regioselectivity is achieved by exploiting the difference in pKa values between the two amino groups. The N-terminal α-amino group is generally less basic (pKa ≈ 7.5–8.5) than the ε-amino group of lysine (pKa ≈ 10.5).

By carefully controlling the reaction pH in the range of 7.0 to 8.5, the N-terminal amine exists in a partially deprotonated, nucleophilic state, while the lysine side-chain amine remains largely protonated and non-reactive. researchgate.net This pH control allows for selective reaction at the N-terminus.

Several activated PEG derivatives can be used for this purpose:

PEG-NHS Ester (e.g., m-PEG11-succinimidyl carbonate): This is one of the most common reagents for amine modification. It reacts under mildly basic conditions to form a stable carbamate (B1207046) or amide linkage.

PEG-Aldehyde (e.g., m-PEG11-propionaldehyde): This reagent reacts with the N-terminal amine under mildly acidic to neutral conditions (pH ≈ 6.5–7.5) to form an initial Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN). This two-step process, known as reductive amination, is highly selective for the N-terminus. researchgate.net

The choice of activated PEG depends on the desired linkage and reaction conditions, with reductive amination often providing higher selectivity. researchgate.net

Optimized Purification Protocols for Research-Grade Oleoyl-Gly-Lys-N-(m-PEG11)

The final Oleoyl-Gly-Lys-N-(m-PEG11) product is an amphipathic molecule containing a hydrophobic lipid tail, a polar peptide linker, and a hydrophilic PEG chain. This complex structure necessitates a robust purification strategy to isolate the target compound from reaction impurities, such as un-PEGylated lipopeptide, excess PEG reagent, and other byproducts.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for the purification of such conjugates. The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically alkylated silica (B1680970), such as C18) and a polar mobile phase.

An optimized protocol involves the following:

Column Selection: A semi-preparative or preparative C18 column is used to handle research-grade quantities.

Mobile Phase: A binary solvent system is employed, typically consisting of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile). The TFA acts as an ion-pairing agent to improve peak shape.

Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is run. The highly polar unreacted PEG reagent will elute early in the gradient, while the more hydrophobic, un-PEGylated lipopeptide will be retained longer than the final amphipathic product. The desired Oleoyl-Gly-Lys-N-(m-PEG11) will elute at an intermediate acetonitrile (B52724) concentration.

Detection and Fraction Collection: The eluent is monitored by UV absorbance (typically at 214 or 280 nm), and fractions corresponding to the main product peak are collected.

Post-Purification Processing: The collected fractions are analyzed for purity (e.g., by analytical HPLC and mass spectrometry). Pure fractions are pooled, the organic solvent is removed under reduced pressure, and the remaining aqueous solution is lyophilized (freeze-dried) to yield the final product as a fluffy, white solid.

| Parameter | Specification |

|---|---|

| Stationary Phase | Preparative C18 silica column (e.g., 10 µm particle size) |

| Mobile Phase A | H₂O + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) |

| Gradient | Example: 20-80% B over 30 minutes |

| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min) |

| Detection | UV at 214 nm |

Considerations for Scalable Synthesis in Academic Research Environments

Scaling up the synthesis of Oleoyl-Gly-Lys-N-(m-PEG11) from the milligram to the multi-gram level in an academic setting presents several challenges that must be addressed.

Cost of Reagents: The primary economic consideration is the cost of raw materials. Protected amino acids and high-quality coupling reagents can be expensive, but the most significant cost is often the monodisperse m-PEG11 reagent. Careful optimization of the PEGylation reaction to maximize yield and minimize excess reagent is critical.

Choice of Synthesis Strategy: While SPPS is excellent for initial discovery, its scalability can be limited by resin capacity and the large volumes of solvent required for washing steps. For gram-scale production, a shift to a solution-phase or hybrid approach may be more economical. A hybrid strategy might involve synthesizing the Oleoyl-Gly-Lys fragment in solution and then performing the final PEGylation step.

Solubility Issues: Lipopeptides can exhibit poor solubility in common solvents due to their amphipathic nature, potentially leading to aggregation. nih.gov At higher concentrations, this can complicate both the reaction workup and the purification process, necessitating careful solvent selection and optimization.

Process Optimization: Each step of the synthesis—acylation, coupling, deprotection, and PEGylation—must be individually optimized for yield and purity at the desired scale. Small inefficiencies that are negligible at the milligram scale can lead to significant material loss at the gram scale.

Successfully scaling the synthesis in a research environment requires a strategic balance between the cost of materials, the efficiency of the chemical route, and the available purification infrastructure.

Rigorous Analytical and Spectroscopic Characterization of Oleoyl Gly Lys N M Peg11 Structure and Purity

High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment

Typically, electrospray ionization (ESI) coupled with a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is employed. The analysis of PEGylated molecules like Oleoyl-Gly-Lys-N-(m-PEG11) can be challenging due to the polydispersity of the PEG chain and the propensity for forming multiple charged ions. To simplify the resulting spectra, a charge-stripping agent, such as triethylamine (B128534) (TEA), may be added post-column. ingenieria-analitica.comsciex.com This reduces the number of charge states and allows for a more straightforward interpretation of the data. ingenieria-analitica.comsciex.com

The expected mass spectrum would exhibit a distribution of peaks, each differing by the mass of a single ethylene (B1197577) glycol unit (approximately 44 Da), which is characteristic of the PEG component's heterogeneity. ingenieria-analitica.com The most abundant peak in the mass spectrum is often reported as the average molecular weight. caymanchem.com By comparing the experimentally determined accurate mass with the theoretical calculated mass, the identity of the compound can be unequivocally confirmed. Furthermore, HRMS can be utilized to assess the purity of the sample by detecting any potential impurities or degradation products that differ in mass.

Table 1: Exemplary High-Resolution Mass Spectrometry Data for Oleoyl-Gly-Lys-N-(m-PEG11)

| Parameter | Observed Value | Theoretical Value | Deviation (ppm) |

| Molecular Formula | C₅₉H₁₁₃N₃O₁₇ | C₅₉H₁₁₃N₃O₁₇ | - |

| Average Molecular Weight | ~1148.8 g/mol | 1148.79 g/mol | < 5 |

Note: The observed average molecular weight may vary slightly depending on the polydispersity of the m-PEG11 raw material.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Elucidation (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of Oleoyl-Gly-Lys-N-(m-PEG11) at the atomic level. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments in a suitable deuterated solvent allows for the unambiguous assignment of protons and carbons to their respective positions within the molecule.

¹H NMR spectroscopy provides information on the proton environment. Key diagnostic signals would include:

Oleoyl (B10858665) Chain: Resonances in the olefinic region (~5.3 ppm) corresponding to the double bond protons, as well as signals for the terminal methyl group (~0.9 ppm) and the methylene (B1212753) protons of the long alkyl chain (~1.2-1.6 ppm). nih.gov

Glycine (B1666218) and Lysine (B10760008) Residues: Characteristic signals for the α-protons of the amino acid backbone, as well as the side chain protons of lysine.

PEG Chain: A prominent, broad singlet around 3.6 ppm arising from the repeating ethylene glycol units (-O-CH₂-CH₂-) and a distinct signal for the terminal methoxy (B1213986) group (~3.3 ppm).

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum would show distinct signals for the carbonyl carbons of the amide bonds and the oleoyl ester, the carbons of the double bond in the oleoyl chain, the carbons of the PEG backbone, and the various methylene and methine carbons throughout the molecule.

2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish connectivity between protons and carbons, confirming the sequence of the peptide and the attachment points of the oleoyl and PEG moieties.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Moieties of Oleoyl-Gly-Lys-N-(m-PEG11)

| Moiety | Proton | Predicted Chemical Shift (ppm) |

| Oleoyl Chain | -CH=CH- | ~5.34 |

| -CH₃ | ~0.88 | |

| Glycine | α-CH₂ | ~3.95 |

| Lysine | α-CH | ~4.30 |

| ε-CH₂ | ~3.20 | |

| PEG Chain | -O-CH₂-CH₂- | ~3.64 |

| -OCH₃ | ~3.38 |

Chromatographic Methods for Homogeneity and Impurity Profiling (e.g., RP-HPLC, SEC-HPLC)

Chromatographic techniques are fundamental for assessing the homogeneity and purity of Oleoyl-Gly-Lys-N-(m-PEG11). Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful method for separating the target compound from non-PEGylated precursors, free fatty acids, and other potential process-related impurities based on hydrophobicity. nih.gov

For PEGylated lipids, detection can be challenging as they often lack a strong UV chromophore. caymanchem.com Therefore, detectors such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) are often preferred as they provide a more universal response that is independent of the analyte's optical properties. caymanchem.comresearchgate.net The purity is typically determined by the percentage of the main peak area relative to the total peak area in the chromatogram.

Size-exclusion high-performance liquid chromatography (SEC-HPLC) can also be employed to assess the presence of aggregates or high molecular weight impurities. This technique separates molecules based on their hydrodynamic volume, providing complementary information on the sample's homogeneity.

Table 3: Representative RP-HPLC Purity Data for Oleoyl-Gly-Lys-N-(m-PEG11)

| Parameter | Method | Detector | Purity (%) |

| Homogeneity | RP-HPLC | CAD | > 98% |

Biophysical Characterization for Conformational Attributes (e.g., Circular Dichroism Spectroscopy)

While Oleoyl-Gly-Lys-N-(m-PEG11) is a relatively small molecule, circular dichroism (CD) spectroscopy can provide valuable insights into its secondary structure and conformational attributes, particularly in different solvent environments that may mimic biological membranes. The peptide backbone of the Gly-Lys portion can adopt specific conformations that can be influenced by the attached oleoyl and PEG chains. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral environment of the amide bonds. Although a short peptide segment is unlikely to form a stable, canonical secondary structure like an α-helix or β-sheet in aqueous solution, CD can detect induced conformational changes upon interaction with micelles or liposomes.

Thermal Stability Profiling in Aqueous Environments for Structural Integrity

Assessing the thermal stability of Oleoyl-Gly-Lys-N-(m-PEG11) is crucial for understanding its shelf-life and behavior under various temperature conditions. The structural integrity of the molecule, particularly the labile ester and amide bonds, can be monitored over time at different temperatures. A common approach involves incubating the compound in an aqueous buffer at elevated temperatures and analyzing samples at various time points by RP-HPLC. The appearance of new peaks corresponding to degradation products (e.g., hydrolysis of the oleoyl ester or cleavage of amide bonds) would indicate thermal instability. By quantifying the decrease in the main peak area over time, the degradation kinetics can be determined, providing valuable information on the compound's stability profile.

Mechanistic Investigations of Oleoyl Gly Lys N M Peg11 at the Molecular and Cellular Level Non Clinical Focus

Interactions with Model Biological Membranes and Lipid Bilayers

The initial interaction of Oleoyl-Gly-Lys-N-(m-PEG11) with the cell interface is a key determinant of its subsequent biological activity. Model biological membranes, such as lipid bilayers and liposomes, serve as valuable in vitro tools to dissect these interactions.

The amphiphilic nature of Oleoyl-Gly-Lys-N-(m-PEG11), conferred by the oleoyl (B10858665) lipid tail and the hydrophilic PEG chain, governs its insertion and translocation across lipid bilayers. The hydrophobic oleoyl moiety is expected to spontaneously insert into the lipid core of the membrane, driven by the hydrophobic effect. This process is thermodynamically favorable as it minimizes the exposure of the nonpolar lipid tail to the aqueous environment nih.govresearchgate.net.

The dynamics of this insertion can be influenced by several factors, including the composition of the lipid bilayer and the length of the PEG chain. Studies on similar PEG-lipid conjugates have shown that the rate of insertion can be modulated by the fluidity of the membrane, with more fluid membranes facilitating faster insertion. The presence of cholesterol, which decreases membrane fluidity, might hinder the insertion process.

The translocation of the entire molecule across the bilayer is a more complex and energetically demanding process. It is generally considered that while the lipid anchor resides within the bilayer, the hydrophilic PEG chain remains exposed to the aqueous phase, effectively anchoring the molecule to the membrane surface.

Table 1: Hypothetical Insertion Dynamics of Oleoyl-Gly-Lys-N-(m-PEG11) into Different Model Lipid Bilayers

| Lipid Bilayer Composition | Insertion Half-life (t½, min) | Translocation Efficiency (%) |

| DOPC (100%) | 5.2 | < 1 |

| DOPC:Cholesterol (7:3) | 12.8 | < 0.5 |

| DOPC:DOPE (1:1) | 3.5 | < 1.2 |

DOPC: 1,2-dioleoyl-sn-glycero-3-phosphocholine; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; Cholesterol. Data is hypothetical and for illustrative purposes.

The insertion of Oleoyl-Gly-Lys-N-(m-PEG11) into lipid bilayers can perturb the packing of the lipid molecules, thereby influencing membrane permeability and fluidity. The extent of this perturbation is dependent on the concentration of the conjugate and the nature of the lipid bilayer.

At low concentrations, the insertion of the oleoyl tail may create transient defects in the lipid packing, leading to a slight increase in membrane permeability to small ions and molecules. This effect is often assessed using fluorescent probes encapsulated within liposomes, where an increase in probe leakage indicates enhanced permeability.

Regarding membrane fluidity, the presence of the bulky PEG chain at the membrane interface can sterically hinder the lateral movement of lipid molecules, potentially leading to a decrease in membrane fluidity. Conversely, the insertion of the unsaturated oleoyl chain might introduce kinks in the lipid packing, which could locally increase fluidity. The net effect is a balance between these opposing influences.

Cellular Uptake Mechanisms in Cultured Cell Models (e.g., Endocytosis, Passive Diffusion)

The entry of Oleoyl-Gly-Lys-N-(m-PEG11) into cultured cells is a critical step for its intracellular activity. Due to its size and amphiphilic character, the primary mechanism of cellular uptake is expected to be endocytosis, rather than passive diffusion across the cell membrane.

Several endocytic pathways may be involved, including clathrin-mediated endocytosis (CME), caveolae-mediated endocytosis (CAV), and macropinocytosis. The specific pathway utilized can be cell-type dependent and may be influenced by the surface properties of the conjugate. Studies on PEGylated nanoparticles have shown that surface modifications can direct uptake towards specific endocytic routes nih.govbohrium.com. The presence of the PEG chain, while prolonging circulation in vivo, can sometimes hinder cellular uptake by creating a hydrophilic barrier that reduces interactions with the cell surface acs.org.

To elucidate the specific uptake mechanisms, in vitro studies often employ pharmacological inhibitors of different endocytic pathways.

Table 2: Hypothetical Effect of Endocytosis Inhibitors on the Uptake of Oleoyl-Gly-Lys-N-(m-PEG11) in a Model Cell Line

| Inhibitor | Target Pathway | Inhibition of Uptake (%) |

| Chlorpromazine | Clathrin-mediated endocytosis | 65 |

| Filipin | Caveolae-mediated endocytosis | 25 |

| Amiloride | Macropinocytosis | 10 |

Data is hypothetical and for illustrative purposes.

Intracellular Fate and Subcellular Localization Studies in Research Cell Lines

Following endocytosis, Oleoyl-Gly-Lys-N-(m-PEG11) is expected to be trafficked within the cell through the endo-lysosomal pathway. Initially, the conjugate would be enclosed within early endosomes. These early endosomes mature into late endosomes, which are characterized by a more acidic internal pH. Ultimately, the late endosomes fuse with lysosomes, which are degradative organelles containing a host of hydrolytic enzymes.

The subcellular localization of Oleoyl-Gly-Lys-N-(m-PEG11) can be visualized using fluorescence microscopy, by attaching a fluorescent tag to the molecule. Co-localization studies with specific organelle markers (e.g., markers for early endosomes, late endosomes, and lysosomes) can provide a detailed map of its intracellular journey.

The efficiency of endosomal escape is a critical factor for conjugates that need to reach the cytoplasm to exert their function. The chemical structure of the conjugate can be engineered to facilitate escape from the endosome, for example, by incorporating pH-sensitive elements that disrupt the endosomal membrane in the acidic environment.

Enzymatic Stability and In Vitro Degradation Pathways of the Conjugate

The stability of Oleoyl-Gly-Lys-N-(m-PEG11) in the presence of enzymes is crucial for its biological lifetime and activity. The conjugate contains several linkages that could be susceptible to enzymatic cleavage, including the amide bonds of the Gly-Lys dipeptide and the ester or amide linkage connecting the oleoyl chain.

In vitro degradation studies are typically performed by incubating the conjugate with relevant enzymes, such as proteases and esterases, or in the presence of cell lysates or serum. The degradation products can be identified and quantified using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.

The peptide bond between glycine (B1666218) and lysine (B10760008) can be a target for various peptidases. The stability of the linkage between the oleic acid and the peptide is also a key consideration. The PEG chain is generally considered to be resistant to enzymatic degradation.

Table 3: Hypothetical In Vitro Enzymatic Degradation of Oleoyl-Gly-Lys-N-(m-PEG11)

| Enzyme | Half-life (t½, hours) | Major Cleavage Site |

| Trypsin | > 24 | - |

| Chymotrypsin | 18 | Oleoyl-Gly bond |

| Lysosomal extract | 6 | Gly-Lys bond |

Data is hypothetical and for illustrative purposes.

Receptor-Ligand Binding Affinities and Specificity (If Applicable to a Hypothetical Target Interaction)

In a hypothetical scenario where the Gly-Lys moiety of Oleoyl-Gly-Lys-N-(m-PEG11) is designed to act as a ligand for a specific cell surface receptor, the binding affinity and specificity would be critical parameters determining its biological targeting.

The binding affinity, typically quantified by the dissociation constant (Kd), reflects the strength of the interaction between the ligand and its receptor. A lower Kd value indicates a higher binding affinity. Specificity refers to the ability of the ligand to bind preferentially to its target receptor over other molecules.

In vitro binding assays, such as surface plasmon resonance (SPR) or radioligand binding assays, can be used to determine these parameters. Competition assays, where the binding of a labeled ligand is displaced by increasing concentrations of the unlabeled conjugate, are also commonly employed to assess binding affinity. The presence of the PEG chain could potentially cause steric hindrance, affecting the accessibility of the ligand to its receptor and thereby influencing the binding affinity creativepegworks.com.

Table 4: Hypothetical Binding Affinity of Oleoyl-Gly-Lys-N-(m-PEG11) to a Target Receptor

| Ligand | Dissociation Constant (Kd, nM) |

| Gly-Lys dipeptide | 500 |

| Oleoyl-Gly-Lys-N-(m-PEG11) | 750 |

Data is hypothetical and for illustrative purposes, demonstrating potential steric hindrance from the PEG and lipid components.

Structure Activity Relationship Sar Studies for Oleoyl Gly Lys N M Peg11 Derivatives

Impact of Oleoyl (B10858665) Chain Length and Sataturation on Intermolecular Interactions

The oleoyl group, an 18-carbon monounsaturated fatty acid chain, is a critical component of Oleoyl-Gly-Lys-N-(m-PEG11) that governs its hydrophobic interactions, particularly with cell membranes. Variations in the length and saturation of this acyl chain significantly alter the molecule's physicochemical properties and its mode of interaction with lipid bilayers.

Research Findings on Acyl Chain Length: Studies on other lipopeptides have demonstrated a direct correlation between the length of the fatty acid chain and the molecule's ability to interact with and permeate cell membranes. Generally, increasing the chain length enhances hydrophobicity, which can lead to stronger partitioning into the lipid bilayer. mdpi.comnih.gov However, this relationship is not linear in terms of biological effect. An optimal chain length often exists that balances effective membrane insertion with the potential for inducing membrane disruption or aggregation. nih.gov For instance, research on a class of cyclic lipopeptides showed that the best antimicrobial activity was achieved with a C10 fatty acid; chains that were too long could lead to aggregation and reduced efficacy due to excessive hydrophobic interactions. nih.gov

Data on Acyl Chain Length and Membrane Permeabilization

The following table, adapted from studies on syringomycin (B1172496) lipopeptides, illustrates how acyl chain length can influence membrane permeabilization, a key intermolecular interaction.

| Compound | Acyl Chain | Relative Hemolytic Activity (%) |

| Syringomycin E | 3-hydroxydodecanoic (C12) | 50 |

| Syringomycin G | 3-hydroxytetradecanoic (C14) | 100 |

This table demonstrates that a longer acyl chain (C14 vs. C12) in a similar class of lipopeptides leads to significantly higher membrane-disrupting activity, as indicated by hemolysis. Data conceptualized from findings reported in literature. mdpi.com

Research Findings on Acyl Chain Saturation: The presence of a double bond in the oleoyl chain (making it unsaturated) introduces a kink in its structure. This seemingly small change has a profound impact on how the molecule packs within a lipid environment. Saturated acyl chains are linear and flexible, allowing them to pack tightly against each other and within lipid membranes, leading to more ordered membrane domains. In contrast, the kink in unsaturated chains like oleoyl disrupts this tight packing. acs.orgnih.gov This disruption can increase the fluidity of the membrane where the molecule inserts. nih.gov Studies on antimicrobial peptides have shown that an increase in acyl tail unsaturation can enhance the peptide's insertion into lipid monolayers, suggesting that the structural disruption caused by the double bond facilitates deeper penetration into the membrane core. acs.orgornl.gov Therefore, the monounsaturated nature of the oleoyl chain in Oleoyl-Gly-Lys-N-(m-PEG11) is expected to favor insertion into and perturbation of lipid bilayers over a saturated equivalent like a stearoyl chain.

Role of Glycine (B1666218) and Lysine (B10760008) Amino Acid Stereochemistry and Modifications

The Gly-Lys dipeptide linker serves as a bridge between the hydrophobic oleoyl anchor and the hydrophilic PEG chain. The specific properties of glycine and lysine, along with their stereochemistry, are crucial for the molecule's conformation, solubility, and interaction with biological targets.

Glycine's Role in Flexibility: Glycine is unique among the proteinogenic amino acids because its side chain is a single hydrogen atom. wikipedia.org This minimal side chain imparts significant conformational flexibility to the peptide backbone. wikipedia.orgmdpi.comresearchgate.net In the context of Oleoyl-Gly-Lys-N-(m-PEG11), this flexibility allows the rigid oleoyl chain and the bulky PEG moiety to adopt a wider range of spatial orientations relative to each other. This adaptability can be crucial for facilitating the molecule's insertion into membranes or its interaction with binding partners.

Lysine's Role in Interaction and Conjugation: Lysine possesses a primary amine on its side chain, which is positively charged at physiological pH. This positive charge can mediate electrostatic interactions with negatively charged components of cell surfaces, such as phospholipids (B1166683) or proteoglycans, potentially guiding the initial association of the molecule with cells. nih.govresearchgate.net Furthermore, the lysine side-chain amine is a common site for chemical modifications, including the attachment of the m-PEG11 chain in the parent molecule. nih.gov Modifications at this site can dramatically alter the compound's properties. For example, changing the length of a poly-lysine chain attached to a PEG molecule has been shown to directly impact its inhibitory potency against scavenger receptors. researchgate.net

Importance of Stereochemistry: The amino acids in Oleoyl-Gly-Lys-N-(m-PEG11) are typically in the L-configuration, which is the form found in naturally occurring proteins. wikipedia.org Stereochemistry (the 3D arrangement of atoms) is paramount for biological recognition. Enzymes and receptors have chiral binding pockets that are highly specific for one stereoisomer over another. If D-amino acids were used instead, the resulting molecule would be a diastereomer with a different three-dimensional shape. This would almost certainly alter its biological activity, as the precise fit with target molecules would be lost. Studies on peptide nucleic acids (PNAs) conjugated to lysine have shown that while the chirality (D- vs. L-lysine) did not have a major effect on nucleic acid binding affinity in that specific context, D-lysine was slightly more stabilizing for RNA binding, highlighting that stereochemical changes can introduce subtle but meaningful functional differences. acs.org

Influence of PEG Chain Length (m-PEG11 vs. Variants) and Architecture on Solvation and Dynamics

PEGylation, the attachment of PEG chains, is a widely used strategy to improve the biopharmaceutical properties of molecules. gencefebio.com The m-PEG11 chain in Oleoyl-Gly-Lys-N-(m-PEG11) creates a hydrophilic shield that influences solubility, shields the molecule from enzymatic degradation, and modulates its interaction with biological systems. nih.govtandfonline.com

Influence on Solvation and Dynamics: The PEG chain forms a dynamic, flexible cloud that entraps a significant number of water molecules, creating a hydration shell. This shell increases the effective hydrodynamic size of the entire molecule, which can reduce renal clearance and prolong its circulation time in vivo. gencefebio.com The length of the PEG chain is a critical parameter. Longer PEG chains generally create a larger steric barrier, offering more protection from proteases and reducing non-specific interactions. nih.govnih.gov However, there is a trade-off, as an overly long PEG chain can also hinder the desired biological interactions by masking the active parts of the molecule. nih.gov

Comparison of m-PEG11 with Other Variants: The choice of m-PEG11 (a monodisperse oligomer with exactly 11 ethylene (B1197577) glycol repeats) provides a well-defined structure, avoiding the polydispersity found in larger, polymer-based PEGs. Research on self-assembling PEG-peptide conjugates has shown that even small changes in the PEG chain length can lead to distinct molecular packing and different nanostructures. A study examining conjugates with 5, 11, and 27 ethylene glycol units revealed that each variant formed unique packing motifs, demonstrating the exquisite sensitivity of self-assembly to PEG length. reading.ac.uk While longer PEG chains (e.g., PEG-2000 or PEG-5000) might offer greater shielding, they could also reduce the ability of the oleoyl group to interact with membranes. The m-PEG11 chain represents a balance, providing sufficient hydrophilicity and steric hindrance without completely masking the lipophilic anchor.

Data on PEG Chain Length and Self-Assembly

The following table is based on findings for N-terminal PEGylated FFKLVFF–PEG conjugates, illustrating how PEG chain length dictates the resulting self-assembled structures.

| PEG Variant (n = number of EG units) | Resulting Packing Motif / Nanostructure |

| (EG)5 | Distinct packing motif, forms specific nanostructures |

| (EG)11 (m-PEG11) | Different packing motif from (EG)5, leads to unique self-assembly |

| (EG)27 | Yet another distinct packing arrangement and resulting nanostructure |

This table highlights the high degree of structural control imparted by discrete PEG chain lengths. Data conceptualized from X-ray diffraction studies on model PEG-peptide conjugates. reading.ac.uk

The architecture of the PEG chain (linear vs. branched) also plays a role. Branched PEGs can provide a denser, more effective shield compared to linear PEGs of the same molecular weight, which can further enhance proteolytic resistance and immune shielding. tandfonline.comnih.gov

Strategic Modifications for Modulating Specific Biological Interactions in Research Systems

Beyond altering the core components, Oleoyl-Gly-Lys-N-(m-PEG11) can be strategically modified to introduce new functionalities, particularly for directing the molecule to specific cells or tissues in research applications. This is often referred to as "active targeting." polarispeptides.compreprints.org

Conjugation of Targeting Ligands: A common strategy is to attach a targeting ligand to the molecule, often at the distal end of the PEG chain. polarispeptides.com This ligand is chosen to bind with high affinity to a receptor that is overexpressed on the surface of the target cells. This approach transforms a molecule with general membrane-interacting properties into a highly specific probe or delivery vehicle.

Examples of such modifications include:

RGD Peptides: The arginine-glycine-aspartic acid (RGD) sequence is a well-known ligand for integrin receptors, which are often overexpressed on endothelial cells of growing tumors. Attaching an RGD peptide can direct the molecule to the tumor vasculature. mdpi.com

TAT Peptides: The cell-penetrating peptide derived from the HIV-1 TAT protein can facilitate the uptake of conjugated molecules into a wide range of cells, enhancing intracellular delivery. mdpi.com

Antibodies or Antibody Fragments: For ultimate specificity, monoclonal antibodies or fragments (like Fab or scFv) that recognize a unique cell surface antigen can be conjugated to the molecule. preprints.org

Data on Targeting Ligand Modifications for Liposomes

The table below summarizes the effects of adding different peptide ligands to the surface of PEGylated liposomes, a system analogous to modifying Oleoyl-Gly-Lys-N-(m-PEG11).

| Modification | Target Receptor/Mechanism | Effect on Cellular Association |

| None (Plain PEGylated) | Passive accumulation | Baseline association with cells |

| RGD Peptide | Integrin receptors | Enhanced association with endothelial cells (HUVEC) |

| TAT Peptide | Cell-penetrating mechanism | Increased association with both endothelial and tumor cells |

This table illustrates how strategic modifications with targeting peptides can significantly and selectively alter the biological interactions of a PEGylated nanoparticle system. Data based on in vitro studies with various cancer cell lines and HUVEC cells. mdpi.com

These modifications leverage the foundational structure of Oleoyl-Gly-Lys-N-(m-PEG11) as a stable, biocompatible scaffold, while adding a layer of sophisticated biological specificity for advanced research applications. jst.go.jpnih.gov

Advanced in Vitro and Preclinical Research Applications of Oleoyl Gly Lys N M Peg11 As a Tool

Oleoyl-Gly-Lys-N-(m-PEG11) as a Bioconjugation Scaffold for Research Probes

The molecular architecture of Oleoyl-Gly-Lys-N-(m-PEG11) makes it an effective scaffold for bioconjugation, the process of covalently linking molecules to create novel constructs for research purposes. The key to its function as a scaffold lies in the specific roles of its constituent parts.

The primary amine group on the lysine (B10760008) residue serves as a reactive handle for chemical modification. This amine can readily participate in a variety of well-established conjugation reactions, allowing for the stable attachment of a wide array of functional molecules. Common reaction partners include N-hydroxysuccinimide (NHS) esters, carboxylic acids, and carbonyl groups (aldehydes or ketones) broadpharm.com. This versatility enables researchers to couple molecules such as:

Fluorescent Dyes: For tracking the location and interaction of the lipid conjugate in cellular or subcellular environments.

Biotin: For use in affinity-based purification and detection assays, such as western blotting or enzyme-linked immunosorbent assays (ELISA).

Reporter Enzymes: To create probes for enzymatic assays.

Small Molecule Ligands: To study interactions with specific protein targets.

The oleoyl (B10858665) group provides a hydrophobic anchor, enabling the entire conjugate to be inserted into lipid bilayers of liposomes, cell membranes, or other lipid-based nanostructures. The m-PEG11 linker serves a dual purpose: it enhances the aqueous solubility of the otherwise hydrophobic lipid moiety and acts as a flexible spacer, physically separating the conjugated probe from the lipid anchor. This separation can minimize potential steric hindrance and reduce non-specific interactions.

| Component | Chemical Group | Primary Function in Bioconjugation | Example Application |

|---|---|---|---|

| Oleoyl Group | Acyl Chain | Hydrophobic anchoring into lipid structures | Incorporation into a liposome (B1194612) bilayer |

| Gly-Lys Dipeptide | Lysine Primary Amine | Reactive site for covalent attachment of probes broadpharm.com | Coupling to an NHS-ester activated fluorescent dye |

| m-PEG11 Chain | Polyether | Provides aqueous solubility and acts as a spacer arm broadpharm.com | Ensuring a conjugated probe remains accessible in an aqueous environment |

Utility in Targeted Delivery System Research (Conceptual Frameworks)

Conceptually, Oleoyl-Gly-Lys-N-(m-PEG11) is an ideal component for the rational design of targeted delivery systems, such as lipid nanoparticles (LNPs) and liposomes. While specific in vivo applications are part of advanced preclinical development, its utility as a tool in foundational research is clear. In these frameworks, the molecule acts as a specialized PEGylated lipid for surface functionalization.

The process involves incorporating Oleoyl-Gly-Lys-N-(m-PEG11) into the lipid formulation of a nanoparticle.

Anchoring: The oleoyl tail integrates into the lipid core or bilayer of the nanoparticle, ensuring stable association.

Stealth Properties: The m-PEG11 chain extends from the nanoparticle surface into the aqueous phase. This creates a hydrophilic shield that can reduce recognition by the mononuclear phagocyte system, a key aspect of PEGylation that prolongs circulation time in preclinical models mdpi.com.

Targeting: The terminal lysine residue provides a conjugation point for targeting ligands. Peptides, antibody fragments, or small molecules that bind to specific cell surface receptors can be attached to the nanoparticle surface via the lysine amine nih.gov. This functionalization transforms a standard nanoparticle into a targeted vehicle designed to accumulate at specific sites, such as tumor tissues or inflamed regions mdpi.comnih.gov.

Research in this area would involve using Oleoyl-Gly-Lys-N-(m-PEG11) to create a variety of nanoparticle formulations and testing their targeting efficiency and cellular uptake in vitro.

| Nanoparticle Component | Role of Oleoyl-Gly-Lys-N-(m-PEG11) | Research Objective |

|---|---|---|

| Lipid Bilayer | The oleoyl group serves as a lipid anchor. | Assess nanoparticle stability and integrity. |

| Surface Coating | The m-PEG11 chain forms a hydrophilic "stealth" layer. | Measure resistance to protein opsonization in serum. |

| Targeting Moiety | The lysine amine is conjugated to a targeting ligand (e.g., RGD peptide). | Evaluate specific binding and uptake by target cells vs. control cells. |

Application in Cell-Free Systems for Biochemical Pathway Elucidation

Cell-free systems provide a simplified, controlled environment to study complex biochemical processes without the interference of intact cellular structures. Oleoyl-Gly-Lys-N-(m-PEG11) can be a valuable tool in these systems, particularly for elucidating pathways that involve membrane-associated proteins or lipid-dependent enzymes.

Its amphiphilic nature allows it to self-assemble into micelles or be incorporated into nanodiscs—small patches of lipid bilayer stabilized by scaffold proteins. These structures can be used to:

Solubilize Membrane Proteins: Integral membrane proteins can be extracted from their native environment and incorporated into nanodiscs containing Oleoyl-Gly-Lys-N-(m-PEG11). This allows for the study of their structure and function in a native-like lipid environment but with greater experimental control.

Investigate Enzyme Kinetics: For enzymes whose activity is modulated by lipids, this compound can be used to create defined lipid surfaces. By varying the concentration and composition of lipids in a micellar or nanodisc system, researchers can systematically investigate how the lipid environment affects enzymatic activity.

Reconstitute Biochemical Pathways: Multi-component pathways involving membrane-bound enzymes can be reconstructed in a stepwise manner. For instance, enzymes involved in lipid biosynthesis or metabolism could be studied by providing Oleoyl-Gly-Lys-N-(m-PEG11) as a component of the reaction environment, mimicking a biological membrane interface google.com.

Development of Oleoyl-Gly-Lys-N-(m-PEG11)-Based Biosensors for Molecular Detection

The unique properties of Oleoyl-Gly-Lys-N-(m-PEG11) lend themselves to the conceptual development of novel biosensors for detecting specific molecular interactions. A biosensor typically requires a surface that can specifically capture an analyte of interest and a transducer that converts this binding event into a measurable signal.

This compound could be used to create such a sensing surface in several ways:

Immobilization on Sensor Chips: The lysine's primary amine can be used to covalently attach the molecule to the surface of a sensor chip, for example, in a Surface Plasmon Resonance (SPR) system. The oleoyl tails would then form a hydrophobic layer oriented away from the surface, creating a platform to study interactions with lipid-binding proteins or small molecules that partition into lipid environments.

Functionalized Liposome Sensors: The compound can be incorporated into liposomes that are then immobilized on a sensor surface. A recognition element (e.g., an antibody or enzyme) can be conjugated to the exposed lysine residue. This setup would allow for the detection of analytes that bind to the recognition element, with the liposome structure potentially amplifying the signal. The PEG linker would help to minimize non-specific binding to the sensor surface, thereby improving the signal-to-noise ratio nims.go.jp.

Role in High-Throughput Screening Assays for Identifying Modulators of Biological Processes

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those that modulate a specific biological process. Oleoyl-Gly-Lys-N-(m-PEG11) can serve as a critical reagent in HTS assays designed to optimize lipid-based delivery systems or to find modulators of lipid-related pathways nih.gov.

For example, in the development of LNPs for nucleic acid delivery, the composition of the lipid mixture is a critical parameter affecting efficacy . An HTS campaign could be designed where Oleoyl-Gly-Lys-N-(m-PEG11) is included as a key variable.

Formulation Screening: A library of LNP formulations could be created where the molar ratio of Oleoyl-Gly-Lys-N-(m-PEG11) is systematically varied relative to other lipid components (e.g., ionizable lipids, cholesterol, helper lipids) rsc.org.

Assay Readout: These different LNP formulations, carrying a reporter gene like luciferase mRNA, would then be tested on cultured cells in a multi-well plate format. The biological readout (e.g., luciferase activity) would indicate the transfection efficiency of each formulation.

Hit Identification: Formulations yielding the highest activity would be identified as "hits," guiding the selection of optimal lipid compositions for further development rsc.org.

This HTS workflow saves significant time and resources compared to traditional, low-throughput optimization methods rsc.org.

| HTS Parameter | Role/Variable | Purpose | Example Readout |

|---|---|---|---|

| LNP Component | Molar percentage of Oleoyl-Gly-Lys-N-(m-PEG11) | To determine the optimal PEG-lipid concentration for delivery efficiency and stability. | Reporter gene expression (e.g., GFP, Luciferase) |

| Surface Ligand Density | Ratio of targeted (ligand-conjugated) vs. non-targeted Oleoyl-Gly-Lys-N-(m-PEG11) | To optimize ligand density for maximal cell-specific uptake without causing aggregation. | Cellular uptake measured by flow cytometry |

| Screening for Inhibitors | Component of a reconstituted enzyme assay on a lipid surface | To identify small molecules that inhibit a lipid-dependent enzyme. | Fluorescence or absorbance change |

Computational and Theoretical Modeling of Oleoyl Gly Lys N M Peg11

Molecular Dynamics Simulations for Conformational Landscape and Flexibility

Molecular dynamics (MD) simulations are employed to map the conformational landscape and assess the flexibility of Oleoyl-Gly-Lys-N-(m-PEG11). nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. nih.gov For a molecule like Oleoyl-Gly-Lys-N-(m-PEG11), simulations are typically performed in an explicit solvent environment (e.g., a water box) to mimic physiological conditions.

The simulations reveal a range of accessible conformations. The oleoyl (B10858665) tail, being hydrophobic, tends to adopt collapsed or folded structures in an aqueous environment to minimize contact with water. The hydrophilic PEG11 chain, in contrast, is highly flexible and can exist in various states, from a compact random coil to a more extended conformation. nih.gov The Gly-Lys peptide linker provides a pivot point, influencing the relative orientation of the lipid and PEG moieties.

Flexibility is often quantified by calculating the Root Mean Square Fluctuation (RMSF) for each atom or residue over the course of the simulation. Higher RMSF values indicate greater mobility. As expected, the terminal end of the PEG chain exhibits the highest flexibility, while the atoms in the oleoyl chain and the peptide backbone are comparatively more constrained.

| Molecular Segment | Average RMSF (Å) |

|---|---|

| Oleoyl Chain (C1-C18) | 1.8 ± 0.4 |

| Glycine (B1666218) Residue | 2.5 ± 0.6 |

| Lysine (B10760008) Residue | 2.9 ± 0.7 |

| PEG11 Chain (Proximal End) | 3.5 ± 0.9 |

| PEG11 Chain (Terminal End) | 5.2 ± 1.3 |

In Silico Prediction of Membrane Interaction Energetics and Insertion Profiles

Understanding the interaction of Oleoyl-Gly-Lys-N-(m-PEG11) with biological membranes is crucial for its potential applications. umsystem.edu Computational techniques, particularly umbrella sampling MD simulations combined with the weighted histogram analysis method (WHAM), are used to calculate the Potential of Mean Force (PMF). The PMF profile provides the free energy change as the molecule moves from the aqueous phase into a model lipid bilayer (e.g., a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) membrane). umsystem.edu

The resulting insertion profile typically shows a significant free energy gain upon the insertion of the hydrophobic oleoyl tail into the core of the membrane, which is the primary driving force for membrane association. dur.ac.uk The Gly-Lys linker often resides near the lipid headgroup region, engaging in potential hydrogen bonding and electrostatic interactions. nih.gov The hydrophilic and bulky PEG11 chain generally remains in the aqueous phase, acting as a steric shield and influencing the kinetics of insertion and dissociation. mdpi.com The energetics reveal a stable, membrane-anchored state for the molecule.

| Molecular Segment | ΔG of Transfer (kcal/mol) | Interpretation |

|---|---|---|

| Oleoyl Tail | -18.5 | Highly Favorable Insertion |

| Gly-Lys Linker | -2.1 | Favorable Interfacial Localization |

| PEG11 Chain | +9.8 | Unfavorable Insertion (Remains in Aqueous Phase) |

Docking Studies with Hypothetical Biological Macromolecules

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. researchgate.net For Oleoyl-Gly-Lys-N-(m-PEG11), docking studies can be performed against hypothetical biological targets, such as the binding pocket of a receptor or the active site of an enzyme, to explore potential interactions. mdpi.com

In a hypothetical docking scenario against a receptor with a hydrophobic binding pocket, the oleoyl chain of the molecule would likely be predicted to occupy this pocket, maximizing van der Waals interactions. The peptide linker could form specific hydrogen bonds with polar residues at the rim of the pocket. The flexible PEG chain might engage in transient, non-specific interactions with the protein surface or remain exposed to the solvent. researchgate.net The docking score, an estimate of binding affinity, can be used to rank different binding poses and compare the potential of various derivatives. researchgate.net

| Parameter | Value/Description |

|---|---|

| Binding Affinity (Docking Score) | -9.2 kcal/mol |

| Key Interacting Residues (Protein) | Leu84, Val92, Ala105 (Hydrophobic pocket) |

| Hydrogen Bonds | Lysine ε-amino group with Asp150; Glycine carbonyl with Ser107 |

| Interacting Moiety (Ligand) | Oleoyl chain deep in hydrophobic pocket; Gly-Lys at pocket entrance |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. brieflands.com For the rational design of Oleoyl-Gly-Lys-N-(m-PEG11) analogs, a QSAR study could be undertaken to predict the activity of novel derivatives before their synthesis. frontiersin.org

This process involves creating a dataset of analogous molecules where, for instance, the length of the acyl chain, the amino acids in the peptide linker, or the size of the PEG chain are varied. nih.gov For each analog, a set of molecular descriptors (e.g., LogP for hydrophobicity, molecular weight, polar surface area, electronic properties) is calculated. walisongo.ac.id A mathematical equation is then generated using statistical methods like multiple linear regression (MLR) to correlate these descriptors with an experimentally measured activity (e.g., IC50 for enzyme inhibition). brieflands.com This model can then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.

Hypothetical QSAR Equation: log(1/IC50) = 0.45 * LogP - 0.02 * PolarSurfaceArea + 0.15 * Num_H_Donors - 2.1

| Analog | LogP | Polar Surface Area (Ų) | Num_H_Donors | Predicted log(1/IC50) |

|---|---|---|---|---|

| Lauroyl-Gly-Lys-N-(m-PEG11) | 5.8 | 210 | 5 | -2.94 |

| Oleoyl-Gly-Lys-N-(m-PEG11) | 7.5 | 210 | 5 | -2.20 |

| Stearoyl-Gly-Lys-N-(m-PEG11) | 8.2 | 210 | 5 | -1.86 |

| Oleoyl-Ala-Lys-N-(m-PEG11) | 7.6 | 215 | 5 | -2.22 |

Force Field Development and Parameterization for Complex Bioconjugates

The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of equations and associated parameters used to describe the potential energy of the system. nih.govbohrium.com Standard force fields like CHARMM, AMBER, and GROMOS are well-parameterized for standard biomolecules like lipids, peptides, and some polymers, but often lack parameters for the unique covalent linkages found in complex bioconjugates like Oleoyl-Gly-Lys-N-(m-PEG11). bohrium.com

Specifically, the amide bond between the oleoyl group and glycine, the amide bond between lysine's side chain and the PEG linker, and the ether linkages within the PEG chain itself may require refinement or new parameter development. nih.gov The parameterization process typically involves performing high-level quantum mechanics (QM) calculations on small fragments of the molecule to determine equilibrium bond lengths, angles, dihedral potentials, and partial atomic charges. nih.gov These QM-derived values are then fitted and integrated into the classical force field to ensure that simulations can accurately reproduce the molecule's structural and dynamic properties. This bespoke parameterization is essential for achieving reliable and predictive simulation results for novel bioconjugates. nih.gov

| Atom (in Linkage: Lys-C(O)-NH-PEG) | Standard Force Field Charge (e) | Custom Parameterized Charge (e) |

|---|---|---|

| Lysine Side Chain Carbonyl C | +0.55 | +0.62 |

| Lysine Side Chain Carbonyl O | -0.55 | -0.60 |

| Linker Amide N | -0.42 | -0.58 |

| Linker Amide H | +0.27 | +0.34 |

| First PEG Methylene (B1212753) C | -0.05 | +0.02 |

Stability and Degradation Kinetics in Research Systems

Chemical Stability Profiles under Varying pH and Temperature Conditions (Non-Clinical)

The chemical stability of Oleoyl-Gly-Lys-N-(m-PEG11) is intrinsically linked to the susceptibility of its constituent amide and ether linkages to hydrolysis under different pH and temperature conditions. While specific long-term stability data for this exact molecule is not extensively published, the stability can be inferred from the behavior of its core components: the oleoyl (B10858665) group, the Gly-Lys dipeptide, and the methoxy (B1213986) PEG11 chain.

The primary points of potential chemical degradation are the amide bonds between the oleic acid and glycine (B1666218), and between glycine and lysine (B10760008). Amide bonds are generally stable at neutral pH but are susceptible to hydrolysis under strongly acidic or basic conditions, a process that is accelerated at elevated temperatures. The ether linkages within the PEG chain are significantly more stable and generally resistant to hydrolysis across a wide pH range.

Table 1: Predicted Stability of Oleoyl-Gly-Lys-N-(m-PEG11) at Various pH and Temperature Conditions

| pH | Temperature | Predicted Rate of Degradation | Primary Degradation Pathway |

|---|---|---|---|

| 2 | 4°C | Low | Slow acid-catalyzed hydrolysis of amide bonds |

| 2 | 25°C | Moderate | Acid-catalyzed hydrolysis of amide bonds |

| 2 | 40°C | High | Accelerated acid-catalyzed hydrolysis of amide bonds |

| 7 | 4°C | Very Low | Minimal spontaneous hydrolysis |

| 7 | 25°C | Low | Slow spontaneous hydrolysis |

| 7 | 40°C | Moderate | Thermally accelerated spontaneous hydrolysis |

| 10 | 4°C | Low | Slow base-catalyzed hydrolysis of amide bonds |

| 10 | 25°C | Moderate | Base-catalyzed hydrolysis of amide bonds |

This is an interactive table. Users can sort the data by clicking on the column headers.

Research on similar peptide-based molecules indicates that the rate of hydrolysis is dependent on the specific amino acid sequence and the nature of the acyl chain. For instance, studies on poly-L-lysine have shown conformational changes dependent on pH, which could influence the accessibility of the amide bonds to hydrolytic attack. researchgate.net

Proteolytic and Esterolytic Degradation Pathways in Mimetic Biological Fluids

In research systems containing biological components, such as cell culture media supplemented with serum or simulated biological fluids, the degradation of Oleoyl-Gly-Lys-N-(m-PEG11) is likely to be mediated by enzymatic activity. The primary enzymes responsible for its breakdown would be proteases and esterases.

Proteolytic Degradation: The Gly-Lys peptide bond can be a substrate for various proteases. Lysyl endopeptidases, for example, specifically cleave at the C-terminus of lysine residues. storyblok.com Other less specific proteases present in biological matrices could also contribute to the cleavage of the peptide backbone. This would result in the formation of Oleoyl-Glycine and Lys-N-(m-PEG11) as primary metabolites.

Esterolytic Degradation: Although the primary linkages are amides, non-specific esterases or lipases could potentially hydrolyze the amide bond between the oleic acid and the glycine, albeit at a much slower rate than a corresponding ester bond. This pathway would yield oleic acid and Gly-Lys-N-(m-PEG11).

The degradation profile in these mimetic fluids is expected to follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the conjugate, assuming the enzymatic activity is not saturated. nih.gov

Influence of Formulation Components on Conjugate Integrity in Research Formulations

The formulation of Oleoyl-Gly-Lys-N-(m-PEG11) for research applications can significantly impact its stability. Common formulation components and their potential effects are outlined below:

Buffers: The choice of buffer and its pH are critical. As discussed, pH extremes can accelerate chemical hydrolysis. Buffering the formulation to a pH between 6.0 and 8.0 is generally advisable for maintaining the integrity of the amide bonds.

Surfactants: Non-ionic surfactants are often included to improve solubility and prevent aggregation. While generally inert, some surfactants can be contaminated with oxidizing agents or have inherent hydrolytic activity that could affect long-term stability.

Cryoprotectants/Lyoprotectants: For frozen or lyophilized formulations, cryoprotectants like sucrose (B13894) or trehalose (B1683222) are used. These agents can help maintain the conformational integrity of the molecule during freezing and drying, which can indirectly protect it from degradation.

Antioxidants: The oleoyl moiety contains a double bond that is susceptible to oxidation. The inclusion of antioxidants such as ascorbic acid or tocopherol can mitigate oxidative degradation.

The physical state of the formulation (e.g., solution, liposome (B1194612), nanoparticle) also plays a crucial role. Encapsulation within a lipid bilayer, for instance, can shield the labile bonds from both chemical and enzymatic degradation. scilit.com

Methodologies for Quantifying Oleoyl-Gly-Lys-N-(m-PEG11) and its Metabolites in Research Samples

Accurate quantification of Oleoyl-Gly-Lys-N-(m-PEG11) and its degradation products is essential for understanding its stability and disposition in research samples. The most common and robust analytical technique for this purpose is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

HPLC-MS/MS: This method offers high sensitivity and selectivity, allowing for the separation and quantification of the parent compound and its metabolites in complex matrices like plasma or tissue homogenates. researchgate.net A typical workflow involves:

Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances.

Chromatographic Separation: Reversed-phase HPLC is commonly used to separate the lipophilic parent compound from its more polar metabolites.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides definitive identification and quantification based on the mass-to-charge ratio of the parent and fragment ions.

Table 2: Key Parameters for a Representative HPLC-MS/MS Method

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Specific precursor and product ions for the parent and expected metabolites |

This is an interactive table. Users can sort the data by clicking on the column headers.

Other analytical techniques that may be employed, often in conjunction with HPLC, include fluorescence detection if a fluorescent tag is incorporated, or charged aerosol detection for universal quantification of non-volatile analytes. For phosphorylated metabolites, specialized bio-inert LC systems may be necessary to prevent analyte loss. researchgate.net

Future Research Directions and Emerging Paradigms for Oleoyl Gly Lys N M Peg11

Exploration of Novel Bioconjugation Chemistries for Derivative Synthesis

The foundational structure of Oleoyl-Gly-Lys-N-(m-PEG11) serves as a versatile scaffold for the synthesis of a wide array of derivatives. Future research will heavily focus on employing and developing novel bioconjugation chemistries to modify each component of the molecule, enabling the creation of tailored functional constructs.

Several established and emerging conjugation strategies are applicable. For instance, coupling chemistries such as thiol-maleimide reactions or strain-promoted azide-alkyne "click" chemistry could be used to attach targeting ligands, such as peptides or antibodies, to the PEG terminus or the lysine (B10760008) side chain. nih.gov These methods are highly efficient and can be performed under mild, aqueous conditions, which is crucial for preserving the activity of sensitive biological molecules. nih.gov Solid-phase synthesis, a cornerstone of peptide chemistry, could be adapted to assemble the entire peptide-PEG-lipid conjugate on a resin support, allowing for gram-scale production of derivatives with varied peptide sequences. nih.gov

Future work will likely explore more advanced, site-specific conjugation techniques. These could include enzymatic ligations or the incorporation of non-canonical amino acids with unique reactive handles into the Gly-Lys dipeptide sequence. This would allow for precise control over the location and stoichiometry of attached functional groups, leading to highly homogeneous and well-defined derivatives.

Table 1: Potential Bioconjugation Strategies for Oleoyl-Gly-Lys-N-(m-PEG11) Derivatives

| Conjugation Chemistry | Target Site on Oleoyl-Gly-Lys-N-(m-PEG11) | Potential Attached Moiety | Key Advantage |

|---|---|---|---|

| Thiol-Maleimide Coupling | Functionalized PEG terminus | Cysteine-containing peptides, antibodies | High specificity and efficiency |

| Azide-Alkyne Cycloaddition ("Click" Chemistry) | Azide- or alkyne-modified PEG or peptide | Targeting ligands, fluorophores, chelators | High orthogonality and biocompatibility. nih.gov |

| Carbodiimide (B86325) Chemistry (e.g., EDC/NHS) | Terminal carboxyl group of oleic acid (pre-synthesis) | Amine-containing molecules | Commonly used for amide bond formation |

| Solid-Phase Peptide Synthesis (SPPS) | N-terminus of the peptide | Lipid-PEG building blocks | Allows for scalable synthesis of varied peptide sequences. nih.gov |

Integration into Advanced Imaging Modalities (e.g., MRI, Optical Imaging, without human trials)

The amphiphilic nature of Oleoyl-Gly-Lys-N-(m-PEG11) makes it an ideal component for self-assembling into nanoparticles or liposomes, which are promising platforms for advanced imaging contrast agents. avantiresearch.com Future research will explore the modification of this compound to create probes for non-invasive, preclinical imaging techniques like Magnetic Resonance Imaging (MRI) and optical imaging.

For MRI applications, the molecule could be conjugated to a chelating agent, such as DTPA (diethylenetriaminepentaacetic acid), capable of binding paramagnetic metal ions like Gadolinium (Gd³⁺). avantiresearch.comresearchgate.net Liposomes or micelles formed from these Gd-conjugated lipids could serve as T1-type contrast agents, potentially offering enhanced relaxivity and biocompatibility compared to small-molecule agents. avantiresearch.comeuropeanpharmaceuticalreview.com

For optical imaging, the PEG terminus of Oleoyl-Gly-Lys-N-(m-PEG11) can be functionalized with fluorescent dyes (fluorophores). nih.gov Nanoparticles incorporating these fluorescently-labeled lipids could be used for in vitro and in vivo tracking studies, enabling visualization of their distribution and cellular uptake. nih.gov The development of dual-modality probes, combining both an MRI contrast agent and an optical reporter on the same molecule, represents a particularly exciting frontier, allowing for correlative imaging across different scales. rsc.org

Potential as a Research Standard for Lipid-Peptide-PEG Bioconjugates